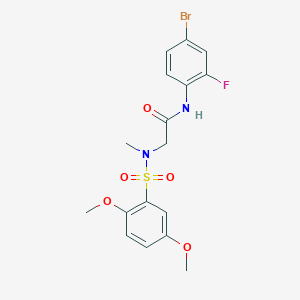
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide, also known as BFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This article aims to provide an overview of BFA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has been extensively studied for its potential applications in scientific research. One of the primary applications of N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide is as a tool for studying intracellular trafficking. N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has been shown to inhibit the function of the Golgi apparatus, a cellular organelle that plays a critical role in protein trafficking and secretion. By inhibiting the function of the Golgi apparatus, N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide can be used to study the mechanisms of intracellular trafficking and protein secretion.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide exerts its effects by binding to a protein known as ADP-ribosylation factor 1 (ARF1), which is involved in the regulation of intracellular trafficking. By binding to ARF1, N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide disrupts the function of the Golgi apparatus and inhibits protein trafficking and secretion.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on intracellular trafficking, N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide is its specificity for ARF1, which allows for targeted inhibition of intracellular trafficking. However, N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are a number of potential future directions for research on N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide. One area of interest is the development of N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide derivatives with improved specificity and potency. Another area of interest is the use of N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide in combination with other compounds to enhance its therapeutic potential. Overall, N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide is a promising compound for scientific research with a wide range of potential applications.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide involves a series of chemical reactions that begin with the reaction of 4-bromo-2-fluoroaniline with 2,5-dimethoxy-N-methylbenzenesulfonamide. The resulting product is then subjected to further reactions to produce the final compound, N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide. The synthesis method for N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has been optimized to achieve high yields and purity, making it a useful compound for scientific research.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O5S/c1-21(10-17(22)20-14-6-4-11(18)8-13(14)19)27(23,24)16-9-12(25-2)5-7-15(16)26-3/h4-9H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCWMUECNTTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)Br)F)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

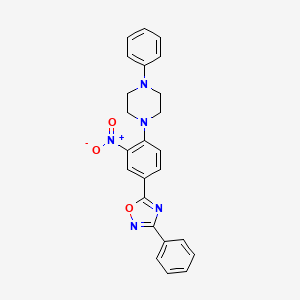

![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)

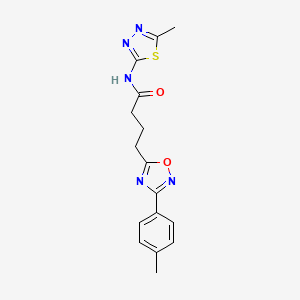

![N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)
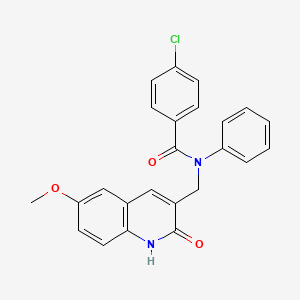
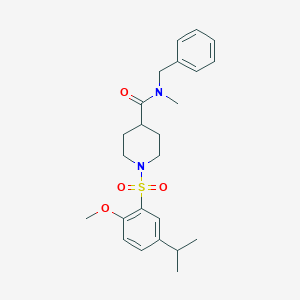


![methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7715341.png)
